BenchChemオンラインストアへようこそ!

3-cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine

Lipophilicity Physicochemical property Drug-likeness

3-Cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine (CAS 2034493-83-7), also known as (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-fluoropyridin-3-yl)methanone, is a synthetic heterocyclic compound with molecular formula C₁₇H₁₈FN₅O and molecular weight 327.36 g/mol. It belongs to the piperazinylpyridazine class, featuring a 5-fluoropyridine-3-carbonyl substituent on the piperazine distal nitrogen and a cyclopropyl group at the pyridazine 6-position.

Molecular Formula C17H18FN5O
Molecular Weight 327.363
CAS No. 2034493-83-7
Cat. No. B2768333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine
CAS2034493-83-7
Molecular FormulaC17H18FN5O
Molecular Weight327.363
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)F
InChIInChI=1S/C17H18FN5O/c18-14-9-13(10-19-11-14)17(24)23-7-5-22(6-8-23)16-4-3-15(20-21-16)12-1-2-12/h3-4,9-12H,1-2,5-8H2
InChIKeyKXSXQERVOWYVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine (CAS 2034493-83-7): Baseline Characterization for Research Procurement


3-Cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine (CAS 2034493-83-7), also known as (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-fluoropyridin-3-yl)methanone, is a synthetic heterocyclic compound with molecular formula C₁₇H₁₈FN₅O and molecular weight 327.36 g/mol [1]. It belongs to the piperazinylpyridazine class, featuring a 5-fluoropyridine-3-carbonyl substituent on the piperazine distal nitrogen and a cyclopropyl group at the pyridazine 6-position. The compound is currently offered by multiple chemical vendors primarily as a research-grade building block or screening compound (typical purity ≥95%) ; however, publicly available primary literature, patent data, and authoritative bioactivity database entries are extremely sparse. This evidence guide therefore explicitly acknowledges that high-strength, comparator-based, quantitative differentiation data are currently unavailable from sources that meet the inclusion criteria of this analysis.

Why Generic Substitution Is Not Advisable for 3-Cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine in Research Applications


The precise substitution pattern of 3-cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine—specifically the 5-fluoropyridine-3-carbonyl group attached to the piperazine ring—cannot be assumed to be functionally interchangeable with closely related analogs, such as the 3-fluoropyridine-4-carbonyl regioisomer (CAS not publicly active) or the 5-chlorothiophene-2-carbonyl congener (CAS 2034493-70-2) . Even when a target binding site or phenotypic assay outcome has not been publicly disclosed for this exact compound, the position of the fluorine atom and the identity of the heteroaryl carbonyl moiety are well-established determinants of molecular recognition, metabolic stability, and off-target liability within piperazine-based ligand series [1]. Generic substitution therefore risks irreproducible biological results, and the following sections detail any available quantitative evidence that bears on the compound's differentiation from its nearest available comparators.

Quantitative Differentiation Evidence for 3-Cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine Versus Comparators


Predicted Lipophilicity (clogP) Differentiation Between 5-Fluoropyridine-3-Carbonyl and 5-Chlorothiophene-2-Carbonyl Analogs

Computationally predicted logP (clogP) for 3-cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine is recorded as 2.89 [1]. The directly analogous 5-chlorothiophene-2-carbonyl compound (CAS 2034493-70-2) carries an additional sulfur and chlorine atom, which—based on additive substituent constants—is predicted to increase logP into the range of approximately 3.2–3.5. This ~0.3–0.6 log unit difference is consistent with the higher lipophilicity conferred by thiophene versus pyridine rings [2].

Lipophilicity Physicochemical property Drug-likeness

Regioisomeric Fluorine Position as a Determinant of Predicted Hydrogen-Bond Acceptor Profiles

The target compound bears fluorine at the pyridine 5-position (5-fluoropyridine-3-carbonyl), whereas the closest regioisomer carries fluorine at the pyridine 3-position (3-fluoropyridine-4-carbonyl). In the 5-fluoropyridine-3-carbonyl isomer, the fluorine atom is para to the carbonyl attachment point, positioning its electron-withdrawing effect to polarize the pyridine ring's π-system in a distinct direction compared to the meta-fluorinated 3-fluoropyridine-4-carbonyl isomer [1]. Quantitative hydrogen-bond acceptor (HBA) counts are identical (HBA = 5 for both isomers) [2], but the spatial vector of the fluorine's electrostatic potential differs. No head-to-head biological data exist to quantify the functional consequences of this regioisomerism.

Fluorine regiochemistry Molecular recognition Structure-activity relationship

Piperazine NH Replacement: Substitution of 5-Fluoropyridine-3-Carbonyl onto the Piperazine Core

The unsubstituted piperazine core precursor, 3-cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS 1550948-34-9), is commercially available but lacks the 5-fluoropyridine-3-carbonyl pharmacophore extension present in the target compound. For research applications requiring a fully elaborated piperazine with both a cyclopropylpyridazine and a fluoropyridine-carbonyl moiety, procurement of the target compound avoids the additional synthetic step (amide coupling) and the associated purification and characterization burden. Quantitative comparison of the synthetic accessibility of the target compound versus the core precursor can be expressed in terms of step count: the target compound is one amide-bond-forming step away from the precursor [1].

Piperazine functionalization Pharmacophore extension Chemical probe design

Recommended Research Application Scenarios for 3-Cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine


Focused Structure-Activity Relationship (SAR) Studies on Piperazinylpyridazine Scaffolds

In medicinal chemistry programs exploring piperazinylpyridazines as kinase inhibitors, GPCR modulators, or epigenetic probe compounds, the target compound serves as a specific, late-stage analog in an SAR matrix. Its defined 5-fluoropyridine-3-carbonyl substituent allows direct comparison with the 5-chlorothiophene-2-carbonyl analog (CAS 2034493-70-2) in testing how heteroaryl identity and lipophilicity influence target potency and selectivity [1]. Using this compound precludes the need for custom synthesis of the amide bond, accelerating hit-to-lead timelines [2].

Control Compound in Fluorine Positional SAR Campaigns

When a research program aims to optimize the position of fluorine on a pyridine ring within a piperazine-containing ligand, the target compound (fluorine at pyridine C5, linked via 3-carbonyl) provides a critical comparator to the 3-fluoropyridine-4-carbonyl regioisomer. Even in the absence of in-house biological data, the regioisomeric swap alters the molecular electrostatic potential and can differentially affect binding to aromatic-rich pockets; the target compound's commercial availability facilitates such head-to-head biophysical or cellular profiling [1].

In Silico Modeling and Pharmacophore Hypothesis Generation

For computational chemists constructing pharmacophore models or performing docking studies, the target compound's predicted clogP (2.89) and TPSA (59.98 Ų) provide well-defined physicochemical boundary conditions [1]. The compound can be used as a query molecule for virtual screening or as a reference point for evaluating the ADME property impact of replacing thiophene or chlorophenyl groups with fluoropyridine on the piperazine scaffold, as supported by established medicinal chemistry principles [2].

Reference Build Block in Parallel Library Synthesis

In parallel medicinal chemistry libraries where a conserved cyclopropylpyridazine-piperazine core is diversified via amide coupling, purchasing the target compound as a pre-assembled reference standard eliminates the need for a dedicated coupling and purification step. This is especially relevant for laboratories with limited synthetic capacity or for those requiring a certified purity standard for HPLC or LC-MS method development [1].

Quote Request

Request a Quote for 3-cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.